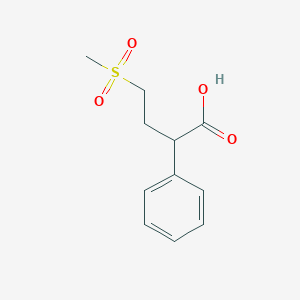

4-Methanesulfonyl-2-phenylbutanoic acid

Description

Properties

IUPAC Name |

4-methylsulfonyl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXNSFBBLTCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiling of 4 Methanesulfonyl 2 Phenylbutanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of functional analogues.

Esterification Reactions for Derivatization

The conversion of 4-Methanesulfonyl-2-phenylbutanoic acid into its corresponding esters is efficiently achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org This method allows for the synthesis of a variety of alkyl esters, which are valuable for further synthetic modifications or for altering the compound's physical properties.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.org

Table 1: Representative Esterification Reactions of this compound

| Alcohol (Reactant) | Catalyst | Ester Product | Potential Conditions |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (conc.) | Methyl 4-methanesulfonyl-2-phenylbutanoate | Reflux in excess methanol |

| Ethanol (C₂H₅OH) | p-TsOH | Ethyl 4-methanesulfonyl-2-phenylbutanoate | Reflux in excess ethanol |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (conc.) | Isopropyl 4-methanesulfonyl-2-phenylbutanoate | Reflux in excess isopropanol |

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety can be converted into an amide bond through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. bachem.com A wide array of peptide coupling reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salts such as HBTU and PyBOP. bachem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond with high efficiency. bachem.comuni-kiel.de The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions, such as racemization, when chiral amines are used. peptide.com

The general process involves two main steps: the activation of the carboxyl group and the subsequent acylation of the amino group. bachem.com This methodology is fundamental in peptide synthesis and can be applied to generate a wide range of amide derivatives of this compound. rsc.orgnih.gov

Table 2: Amidation of this compound using Various Amines and Coupling Reagents

| Amine Reactant | Coupling Reagent/System | Amide Product |

|---|---|---|

| Ammonia (NH₃) | DCC/HOBt | 4-Methanesulfonyl-2-phenylbutanamide |

| Benzylamine (C₆H₅CH₂NH₂) | PyBOP, DIPEA | N-Benzyl-4-methanesulfonyl-2-phenylbutanamide |

| Piperidine (C₅H₁₁N) | HBTU, DIPEA | 1-(4-Methanesulfonyl-2-phenylbutanoyl)piperidine |

| Glycine methyl ester (H₂NCH₂COOCH₃) | EDC/HOBt | Methyl (4-methanesulfonyl-2-phenylbutanamido)acetate |

Transformations at the Phenyl Ring

The phenyl group serves as a scaffold for introducing additional functionality through aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The substituent already present on the ring—the 2-(4-methanesulfonyl)butanoic acid chain—is an alkyl group, which is generally considered an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the existing side chain.

Common EAS reactions include nitration and halogenation. masterorganicchemistry.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comchemguide.co.uk This leads to the formation of a mixture of ortho-nitro and para-nitro substituted products.

Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) introduce a halogen atom onto the ring, again favoring the ortho and para positions. wikipedia.orglibretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Methanesulfonyl-2-(4-nitrophenyl)butanoic acid and 4-Methanesulfonyl-2-(2-nitrophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | 2-(4-Bromophenyl)-4-methanesulfonylbutanoic acid and 2-(2-Bromophenyl)-4-methanesulfonylbutanoic acid |

| Acylation (Friedel-Crafts) | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 2-(4-Acetylphenyl)-4-methanesulfonylbutanoic acid |

Metal-Catalyzed Coupling Reactions of Aryl Derivatives

Following the functionalization of the phenyl ring, typically through halogenation as described above, the resulting aryl halide derivatives can serve as substrates in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org

For instance, a bromo-derivative of this compound can be coupled with various arylboronic acids to synthesize biaryl compounds. The catalytic cycle for this reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology provides a powerful tool for constructing complex molecular architectures. nih.gov

Table 4: Example of a Suzuki-Miyaura Coupling Reaction

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst/Ligand | Base | Coupled Product |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-4-methanesulfonylbutanoic acid | Phenylboronic acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | 2-([1,1'-Biphenyl]-4-yl)-4-methanesulfonylbutanoic acid |

| 2-(4-Bromophenyl)-4-methanesulfonylbutanoic acid | 4-Methoxyphenylboronic acid (CH₃OC₆H₄B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4-methanesulfonylbutanoic acid |

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group (CH₃SO₂–) is a key feature of the molecule, characterized by its high stability and electron-withdrawing nature. ontosight.ai In the structure of this compound, the mesyl group is part of an alkyl aryl sulfone system. nih.gov

Unlike methanesulfonate (B1217627) (mesylate) esters, where the mesyl group functions as an excellent leaving group in nucleophilic substitution reactions, the methanesulfonyl group in this compound is bonded to carbon and is exceptionally stable and resistant to cleavage under typical reaction conditions. wikipedia.orgmasterorganicchemistry.com It is generally inert to both acidic and basic hydrolysis. wikipedia.org Its primary role is to influence the electronic properties of the molecule through its strong electron-withdrawing inductive effect. While some advanced reductive or transition-metal-catalyzed methods can achieve C–SO₂ bond cleavage, these are specialized conditions not typically encountered in general organic transformations. nih.govchemrxiv.orgacs.org Therefore, for most synthetic applications, the methanesulfonyl group can be considered a robust and non-reactive spectator moiety.

Nucleophilic Attack and Displacement Reactions

No specific studies detailing nucleophilic attack and displacement reactions involving this compound have been identified. General reactivity patterns of sulfones suggest that the methanesulfonyl group would be a poor leaving group in direct nucleophilic substitution at the carbon to which it is attached. However, the electron-withdrawing nature of the sulfone could influence the reactivity of other parts of the molecule, such as the acidity of the α-proton at the C2 position. Without experimental data, any discussion would be purely speculative.

Stereochemical Influence of the Sulfone Moiety

There is no available research on the stereochemical influence of the 4-methanesulfonyl group on reactions at the chiral center (C2) of 2-phenylbutanoic acid. In related systems, sulfonyl groups can exert stereoelectronic effects that may direct the approach of reagents, but the specific impact in this molecular framework has not been documented.

Mechanistic Investigations of Key Chemical Reactions

No mechanistic investigations for any key chemical reactions of this compound have been reported in the scientific literature. Such studies are fundamental to understanding reaction pathways, transition states, and the formation of products, but are currently absent for this compound.

Due to the lack of specific data, no data tables can be generated for this compound.

Computational Chemistry and Theoretical Analysis of 4 Methanesulfonyl 2 Phenylbutanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for evaluating the electronic and geometrical properties of molecules. biointerfaceresearch.comresearchgate.net DFT methods, such as B3LYP, are frequently paired with basis sets like 6-31+G(d) or 6-311++G** to perform a wide range of calculations on organic molecules, including butanoic acid derivatives. biointerfaceresearch.commdpi.commdpi.com

The initial step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 4-Methanesulfonyl-2-phenylbutanoic acid, with several rotatable bonds, this process involves exploring the conformational landscape to identify various stable conformers and their relative energies.

Studies on similar structures, such as benzensulfonamide and its derivatives, have shown that different orientations of the functional groups can lead to multiple stable conformations. mdpi.com For the title compound, key rotational barriers would involve the C-S bond of the methanesulfonyl group, the C-C bonds of the butanoic acid chain, and the bond connecting the phenyl ring to the chiral center. Theoretical calculations predict the relative energies of these conformers, with eclipsed and staggered forms often representing energy minima and maxima. mdpi.com The global minimum energy conformation represents the most probable structure of the molecule in the gas phase.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. biointerfaceresearch.com A good agreement between theoretically predicted and experimentally measured vibrational spectra provides strong validation for the calculated molecular structure. biointerfaceresearch.comresearchgate.net

For this compound, characteristic vibrational modes can be predicted for its distinct functional groups. The table below outlines the expected vibrational frequencies for key bonds.

| Functional Group | Bond | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | C=O | Stretching | ~1700-1750 |

| Carboxylic Acid | O-H | Stretching | ~2500-3300 (broad) |

| Methanesulfonyl | S=O | Asymmetric & Symmetric Stretching | ~1300-1350 & ~1120-1160 |

| Phenyl Ring | C=C | Stretching | ~1450-1600 |

| Phenyl Ring | C-H | Stretching | ~3000-3100 |

Note: These are generalized predictions. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, govern the molecule's behavior in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich phenyl ring, while the LUMO may be centered on the electron-withdrawing carboxylic acid and methanesulfonyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of intramolecular bonding. researchgate.net For the sulfonyl group in particular, NBO analysis has shown that bonding is highly polarized (S⁺-O⁻) and involves significant hyperconjugative interactions where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net This analysis can quantify the stability imparted to the molecule through these electron delocalization effects, often measured in kcal/mol. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These maps are invaluable for predicting how a molecule will interact with other species, highlighting the likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would show significant negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these are the primary sites for electrophilic attack.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. asianpubs.org While computationally more demanding than DFT, they provide a fundamental approach to solving the Schrödinger equation. scispace.com Studies on related molecules like γ-hydroxybutyric acid have employed ab initio methods to investigate potential energy surfaces and intramolecular interactions. elsevierpure.com

Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental data, making them significantly faster than ab initio or DFT approaches. ucsb.eduwikipedia.orgarxiv.org This efficiency allows for the study of very large molecules or extensive conformational sampling. acs.org Methods like AM1, PM3, and the more recent PM7 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. scispace.comwikipedia.org While their accuracy can be variable, they are useful for initial geometry optimizations, studying large systems, and gaining qualitative insights into electronic structure. ucsb.edu

Thermodynamic Property Predictions

Computational chemistry is a powerful tool for predicting the thermodynamic properties of molecules. vanderbilt.edu Using the results from vibrational frequency calculations, it is possible to determine key thermodynamic parameters.

| Thermodynamic Property | Symbol | Significance |

| Enthalpy of Formation | ΔHf | The change in enthalpy when one mole of the compound is formed from its constituent elements. Indicates the stability of the molecule. |

| Gibbs Free Energy of Formation | ΔGf | The change in free energy upon formation. Determines the spontaneity of the formation reaction. |

| Entropy | S | A measure of the molecule's disorder or randomness, calculated from vibrational, rotational, and translational contributions. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by a given amount at constant volume. |

These properties are crucial for understanding the behavior of the compound under various conditions and for predicting the thermodynamics of reactions in which it participates. researchgate.net Various thermodynamic models and equations of state, such as SAFT (Statistical Associating Fluid Theory), can be employed for these predictions, especially for complex molecules. vanderbilt.edudtu.dk

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the lowest energy path from reactants to products, which includes locating the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

While no specific theoretical reaction pathway studies for this compound were found, related compounds like 4-phenylbutyric acid have been studied in various chemical and biological reaction mechanisms. nih.govnih.gov For instance, modeling the oxidation, reduction, or esterification of the carboxylic acid group would involve calculating the geometries and energies of the reactants, products, any intermediates, and the crucial transition states. Automated reaction mechanism generators can also be used to explore potential reaction pathways for complex organic molecules. mit.edu

Applications in Advanced Organic Synthesis

4-Methanesulfonyl-2-phenylbutanoic Acid as a Chiral Building Block

A chiral building block is a molecule that exists in a single enantiomeric form and can be incorporated into a larger molecule without loss of its stereochemical integrity. The presence of a chiral center at the second carbon of the butanoic acid chain in this compound makes it a potential candidate for use in asymmetric synthesis.

Resolution of racemic this compound or its asymmetric synthesis could provide enantiomerically pure forms. These enantiopure forms could then serve as starting materials for the synthesis of complex chiral molecules, where the stereochemistry of the final product is dictated by the stereocenter of the initial building block. However, specific examples of this application for this exact compound are not documented in the current body of scientific literature.

Precursor in the Synthesis of Complex Molecular Architectures

The functional groups present in this compound—the carboxylic acid, the phenyl ring, and the methanesulfonyl group—offer multiple points for chemical modification, making it a hypothetical precursor for more intricate molecular structures.

The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and alcohols, which can then undergo further reactions. The phenyl ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents. The methanesulfonyl group can potentially act as a leaving group or be otherwise modified. These hypothetical transformations could lead to the construction of complex molecular frameworks, although specific, documented synthetic routes originating from this compound are not available.

Intermediate in the Preparation of Specific Pharmaceutical Precursors (Excluding Drug Efficacy Data)

While there is no direct evidence of this compound being used as an intermediate in the synthesis of specific pharmaceutical precursors, structurally related compounds have found such applications. For instance, the related compound, 4-methylsulfonylphenylacetic acid, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug Etoricoxib. This suggests that sulfonyl-containing phenylalkanoic acids can be valuable precursors in medicinal chemistry.

Theoretically, this compound could be a precursor for novel pharmaceutical agents. Its structure could be modified to interact with specific biological targets. The sulfonyl group, for example, is a common feature in many pharmacologically active compounds, known for its ability to form hydrogen bonds and its metabolic stability.

Development of Functionally Substituted Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in drug discovery and involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications affect biological activity. The development of functionally substituted analogues of this compound would be a logical step in a medicinal chemistry program.

By systematically altering each part of the molecule—the phenyl ring, the butanoic acid chain, and the methanesulfonyl group—researchers could probe the structural requirements for a hypothetical biological target. For example, substituents could be introduced onto the phenyl ring, the length of the alkyl chain could be varied, and the methyl group on the sulfonyl moiety could be replaced with other alkyl or aryl groups. The resulting library of compounds would provide valuable data for establishing a SAR profile. However, at present, no such studies specifically involving this compound have been published.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for sulfones and carboxylic acids often rely on traditional organic chemistry techniques that may involve harsh reagents and generate significant waste. Future research will likely focus on developing greener and more efficient synthetic pathways to 4-Methanesulfonyl-2-phenylbutanoic acid and its analogues.

Key Research Objectives:

Green Solvents: Investigating the use of environmentally benign solvents like water or supercritical fluids to replace traditional volatile organic compounds (VOCs). digitellinc.com The development of syntheses in sustainable solvents like water, ethanol, or glycerol is a key goal. rsc.orgresearchgate.net

Catalytic Methods: Exploring novel catalytic systems, including transition metal catalysis and photocatalysis, to facilitate the key bond-forming reactions. researchgate.netacs.orgbohrium.com This could lead to milder reaction conditions and improved atom economy.

Alternative Reagents: Identifying and utilizing safer and more sustainable sources for the sulfonyl group, moving away from harsh reagents like sulfonyl chlorides. researchgate.net The use of sulfur dioxide surrogates is an emerging area of interest. acs.org Recent advancements in using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) for the conversion of thiols to sulfonyl chlorides in situ represents a milder, eco-friendly strategy. rsc.orgresearchgate.net

Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

A comparative table of potential sustainable approaches is presented below.

Table 1: Comparison of Potential Sustainable Synthetic Approaches| Approach | Potential Advantages | Challenges |

|---|---|---|

| Aqueous Synthesis | Reduced environmental impact, lower cost, increased safety. digitellinc.com | Solubility of organic substrates, potential for reagent inactivation. digitellinc.com |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. bohrium.com | Catalyst cost and stability, scalability of photochemical reactors. |

| Electrosynthesis | Avoidance of stoichiometric oxidants/reductants, precise control over reactivity. | Electrolyte and electrode selection, cell design for large-scale production. |

| Mechanochemistry | Solvent-free or low-solvent conditions, access to novel reactivity. nih.gov | Substrate scope limitations, monitoring reaction progress. |

Exploration of Unexpected Chemical Reactivity

The reactivity of sulfones is remarkably versatile; they have been described as "chemical chameleons" capable of acting as electrophiles, nucleophiles, or radicals depending on the reaction conditions. nih.govresearchgate.net The presence of both a carboxylic acid and a sulfonyl group in this compound suggests a rich and potentially underexplored chemical reactivity.

Future research could focus on:

Intramolecular Reactions: Investigating conditions that promote intramolecular cyclization reactions, potentially leading to novel heterocyclic scaffolds. The proximity of the carboxylic acid and the sulfonyl group could be exploited to form new ring systems under specific catalytic or thermal conditions.

Modulation of Reactivity: Studying how the deprotonation of the carboxylic acid influences the reactivity of the sulfonyl group and the rest of the molecule. The resulting carboxylate could act as an internal base or nucleophile, directing subsequent transformations.

Radical Chemistry: Exploring the generation of radicals at various positions on the molecule. For instance, sulfonyl radicals can be generated from sulfonyl-containing compounds, which can then participate in a variety of carbon-sulfur or carbon-carbon bond-forming reactions. researchgate.net

Julia-Kocienski Olefination: Adapting the molecule for use in variants of the Julia olefination, a powerful method for forming carbon-carbon double bonds where the sulfone is a key functional group that is eliminated. wikipedia.org

Computational Design and Prediction of New Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies could accelerate the discovery of new derivatives with tailored functionalities.

Areas for Computational Investigation:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how its conformation influences its reactivity and potential to interact with biological targets or material surfaces.

Property Prediction: Using quantum chemical calculations (e.g., Density Functional Theory) to predict key properties such as acidity, bond dissociation energies, and electronic structure. This information can help in designing experiments and understanding reaction mechanisms.

Derivative Library Design: Computationally designing a virtual library of derivatives by modifying the phenyl ring, the alkyl chain, or by converting the carboxylic acid to other functional groups (e.g., esters, amides). The properties of these virtual compounds could then be screened to identify promising candidates for synthesis.

Reaction Pathway Modeling: Modeling potential reaction pathways to explore the feasibility of novel transformations and to understand the factors that control selectivity, providing insights into unexpected reactivity.

Potential Applications Beyond Traditional Organic Synthesis

The unique combination of functional groups in this compound makes it a promising candidate for applications in materials science and advanced catalysis.

Potential Applications:

Materials Science: The molecule could serve as a functional monomer for the synthesis of specialty polymers. britannica.com

pH-Responsive Polymers: The carboxylic acid group can impart pH-sensitivity, making polymers containing this unit potentially useful for smart hydrogels or drug delivery systems. researchgate.net

Flame Retardants: Sulfonate-containing polymers have shown promise as flame retardants. acs.org Incorporating this molecule into polymer backbones could enhance their fire safety.

High-Performance Polymers: The rigid phenyl group and the polar sulfonyl group could contribute to polymers with high thermal stability and specific mechanical properties.

Advanced Catalysis: The compound could be modified to act as a ligand for transition metal catalysts.

The carboxylic acid provides a convenient attachment point to immobilize the molecule on a solid support, creating heterogeneous catalysts.

The sulfonyl oxygen atoms and the phenyl ring can coordinate with metal centers, potentially influencing the catalytic activity and selectivity in various organic transformations. britannica.com

The exploration of these future directions could unlock the full potential of this compound as a versatile chemical entity.

Q & A

Q. What are the common synthetic routes for 4-Methanesulfonyl-2-phenylbutanoic acid, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Michael-type addition reactions using thioglycolic acid derivatives and α,β-unsaturated ketones, as demonstrated in analogous sulfonyl-containing systems . Friedel-Crafts acylation may also be employed to introduce aromatic substituents . Optimization involves:

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm sulfonyl and phenyl group positions via H/C chemical shifts (e.g., δ ~3.3 ppm for methanesulfonyl protons) .

- HPLC-MS : Assess purity and molecular weight (e.g., [M+H]⁺ ion for C₁₁H₁₄O₄S) .

- X-ray crystallography : Resolve stereochemistry and crystal packing, particularly for enantiomeric mixtures .

Q. What are the key considerations in designing stability studies for this compound?

Methodological Answer:

- Storage conditions : Protect from light and moisture (use amber glass vials at –20°C) .

- Oxidative stability : Monitor sulfonyl group integrity via periodic FT-IR (S=O peaks at ~1300 cm⁻¹) .

- pH sensitivity : Test solubility in buffered solutions (pH 2–9) to identify degradation pathways .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Temporal analysis : Use cross-lagged panel models to distinguish short-term vs. long-term effects (e.g., initial antimicrobial activity vs. cytotoxicity over time) .

- Contextual variables : Control for solvent effects (e.g., DMSO concentration in cell assays) and metabolic interference .

- Meta-analysis : Pool data from independent studies using standardized bioactivity assays (e.g., MIC for antimicrobial studies) .

Q. What strategies resolve enantiomeric mixtures formed during synthesis?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/IPA mobile phases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor R- or S-enantiomers .

- Crystallization-induced resolution : Leverage differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Q. How can the compound’s reactivity under varying conditions be systematically evaluated?

Methodological Answer:

- Kinetic studies : Monitor sulfonyl group reactivity via stopped-flow UV-Vis (e.g., nucleophilic substitution rates with thiols) .

- Solvent effects : Compare reaction outcomes in polar protic (e.g., ethanol) vs. aprotic (e.g., THF) solvents .

- Substituent impact : Synthesize derivatives (e.g., nitro- or fluoro-substituted phenyl groups) to study electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.